Azetidin-3-YL carbamate hydrochloride
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Overview
Description
Azetidin-3-YL carbamate hydrochloride is a chemical compound with the molecular formula C4H8N2O2·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-YL carbamate hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation in an alkaline aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclocondensation reactions using robust and scalable methods. These methods ensure high yield and purity of the final product, suitable for various applications in pharmaceuticals and chemical research .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-YL carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild to moderate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Scientific Research Applications
Azetidin-3-YL carbamate hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of azetidin-3-YL carbamate hydrochloride involves its interaction with specific molecular targets. The compound’s effects are mediated through the inhibition or activation of enzymes, receptors, or other proteins. The exact pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with significant biological activity.
Azetidine-3-carboxylic acid: Known for its use in peptide synthesis.
Azetidine-2-one: A lactam derivative with applications in medicinal chemistry.
Uniqueness: Azetidin-3-YL carbamate hydrochloride is unique due to its specific structural features and reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
azetidin-3-yl carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2.ClH/c5-4(7)8-3-1-6-2-3;/h3,6H,1-2H2,(H2,5,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKXACFYKHPPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935668-38-5 |
Source
|
Record name | azetidin-3-yl carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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